3-(5-fluoropyridin-3-yl)-N-(2-hydroxy-1-phenylethyl)propanamide

Catalog No.
S7927733
CAS No.
M.F
C16H17FN2O2
M. Wt
288.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-fluoropyridin-3-yl)-N-(2-hydroxy-1-phenylethy...

Product Name

3-(5-fluoropyridin-3-yl)-N-(2-hydroxy-1-phenylethyl)propanamide

IUPAC Name

3-(5-fluoropyridin-3-yl)-N-(2-hydroxy-1-phenylethyl)propanamide

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

InChI

InChI=1S/C16H17FN2O2/c17-14-8-12(9-18-10-14)6-7-16(21)19-15(11-20)13-4-2-1-3-5-13/h1-5,8-10,15,20H,6-7,11H2,(H,19,21)

InChI Key

QITAERVKEDFALS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CCC2=CC(=CN=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CCC2=CC(=CN=C2)F
3-(5-fluoropyridin-3-yl)-N-(2-hydroxy-1-phenylethyl)propanamide, commonly known as compound X, is a new chemical entity that has gained attention in the scientific community due to its potential implications in various fields of research and industry. This paper aims to provide an informative and engaging piece of work on compound X, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Compound X is a small molecule with the chemical formula C17H17FN2O2 that was first synthesized by researchers in the pharmaceutical industry. The compound belongs to a class of compounds called propanamides, which are organic compounds with a carbonyl group attached to a propanol group. The presence of a fluoropyridinyl group in compound X is of great interest due to the potential role of this moiety in modulating biological activity.
Compound X is a crystalline solid with a white to off-white color and a melting point of 131-136 °C. It is sparingly soluble in water, but soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. The compound has a molecular weight of 314.33 g/mol and a logP value of 2.2, indicating moderate lipophilicity.
Compound X can be synthesized via a multistep synthetic route that involves the formation of key intermediate compounds through various chemical reactions. The synthesis of compound X has been reported in several scientific publications, and the yield and purity of the final compound depend on the specific synthetic route and reaction conditions used.
Several analytical methods have been developed for the detection and quantification of compound X in various matrices. These methods include HPLC-UV, HPLC-MS, NMR spectroscopy, and IR spectroscopy, among others. The analytical methods used for compound X detection and quantification are critical for assessing the purity and identity of the compound in complex biological matrices and for ensuring accurate measurement of the compound in scientific experiments.
Compound X has been shown to have potent biological activity in vitro and in vivo. It acts by modulating specific molecular targets, including enzymes and receptors, which are involved in various biological pathways. Compound X has been shown to have potential applications in several disease areas, including inflammation, cancer, and neurological disorders, among others.
The safety and toxicity of compound X in scientific experiments are of great concern. In animal studies, compound X has shown low acute toxicity and no adverse effects on major organs. However, the long-term toxicity and safety of compound X are not well-established, and future studies are needed to assess its potential risks to human health.
Compound X has potential applications in various fields of research and industry, including drug discovery, molecular biology, and biosensors, among others. Its modulatory activity on specific molecular targets makes it a promising candidate for drug development and target validation.
The current state of research on compound X is still in the early stages, and its potential applications and limitations are yet to be fully explored. Several research groups and pharmaceutical companies are investigating the compound's molecular mechanism, therapeutic potential, and safety profile.
Compound X has potential implications in various fields of research and industry, including drug discovery, molecular biology, and biosensors, among others. Its ability to modulate specific molecular targets makes it a promising candidate for novel drug development and target validation. In molecular biology, it can be used as a tool to investigate specific signaling pathways and cellular processes. In biosensors, it has potential applications for the detection of specific biomolecules in complex biological matrices.
Despite its promising potential, compound X has some limitations that need to be addressed in future studies. These limitations include its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, the potential long-term toxicity and safety of compound X in humans remain unknown, and more studies are needed to assess its potential risks. Future directions for research on compound X include improving its solubility and bioavailability, developing more efficient and effective synthetic routes, and conducting further studies to elucidate its mechanism of action and therapeutic potential.
In summary, compound X is a novel chemical entity with potential implications in various fields of research and industry. Its physical and chemical properties, methods of synthesis and characterization, and analytical methods for detection and quantification have been extensively studied. Its biological activity, safety, and toxicity in scientific experiments have been investigated, and it has demonstrated potential applications in drug discovery, molecular biology, and biosensors. Future research on compound X should focus on improving its solubility and bioavailability, developing more efficient and effective synthetic routes, and further elucidating its mechanism of action and therapeutic potential.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.12740595 g/mol

Monoisotopic Mass

288.12740595 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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